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Introduction
The 1H-indazole scaffold is a prominent heterocyclic motif that has garnered significant

attention in medicinal chemistry due to its structural resemblance to purines and its ability to act

as a versatile pharmacophore.[1] Among its derivatives, 1H-Indazol-3-ol, also known as

indazolone, represents a key building block for the development of a diverse array of

biologically active compounds. Its unique structural and electronic properties allow for the facile

introduction of various substituents, enabling the fine-tuning of pharmacological profiles.

Derivatives of 1H-Indazol-3-ol have demonstrated a remarkable breadth of therapeutic

potential, including anti-cancer, kinase inhibitory, anti-inflammatory, and neuroprotective

activities.[1][2] This technical guide provides a comprehensive overview of the 1H-Indazol-3-ol
scaffold, detailing its synthesis, physicochemical properties, and its application in the design of

potent and selective therapeutic agents, supported by experimental protocols and quantitative

data.

Physicochemical Properties of 1H-Indazol-3-ol
The physicochemical properties of the 1H-Indazol-3-ol core are crucial for its behavior in

biological systems and for its utility as a scaffold in drug design. A summary of these properties

is presented in the table below.
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Property Value Reference

Molecular Formula C₇H₆N₂O [3]

Molecular Weight 134.14 g/mol [3]

Appearance
White to beige crystalline

powder
[3]

Melting Point 245-248 °C [3]

logP 1.14 [3]

Hydrogen Bond Donors 2 [3]

Hydrogen Bond Acceptors 2 [3]

pKa 8.3 (acidic), 0.9 (basic) [3]

Solubility
Soluble in DMSO and

methanol.
[4]

Synthesis of the 1H-Indazol-3-ol Scaffold
The synthesis of the 1H-Indazol-3-ol core can be achieved through several synthetic routes,

most commonly involving the cyclization of appropriately substituted benzene precursors. A

widely utilized method involves the use of isatin or derivatives of 2-aminobenzoic acid.

General Synthetic Protocol from Isatin
A common and effective method for the preparation of 1H-Indazol-3-ol is through the ring-

opening and subsequent recyclization of isatin (1H-indole-2,3-dione).

Experimental Protocol:

Ring Opening of Isatin: Isatin (1 equivalent) is dissolved in an aqueous solution of sodium

hydroxide (2 equivalents). The mixture is heated to reflux for 1-2 hours, resulting in the

formation of the sodium salt of 2-aminophenylglyoxylic acid.

Diazotization: The reaction mixture is cooled to 0-5 °C in an ice bath. A solution of sodium

nitrite (1.1 equivalents) in water is added dropwise, followed by the slow addition of
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hydrochloric acid until the solution is acidic. This step forms the diazonium salt.

Reduction and Cyclization: A reducing agent, such as stannous chloride (SnCl₂) in

concentrated hydrochloric acid, is added portion-wise to the cooled diazonium salt solution.

The mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature.

The acidic conditions facilitate the cyclization to form 1H-Indazol-3-ol.

Work-up and Purification: The resulting precipitate is collected by filtration, washed with cold

water, and then recrystallized from a suitable solvent system, such as ethanol/water, to yield

pure 1H-Indazol-3-ol.

Applications in Medicinal Chemistry and Biological
Activities
The 1H-Indazol-3-ol scaffold has been successfully employed to generate a multitude of

derivatives with potent biological activities. The subsequent sections will delve into specific

examples of these applications, including their role as kinase inhibitors, anti-cancer agents, and

D-amino acid oxidase inhibitors.

Kinase Inhibitors
Derivatives of 1H-Indazol-3-ol have emerged as potent inhibitors of various protein kinases,

which are critical regulators of cellular signaling pathways and are often dysregulated in

diseases such as cancer.

Aberrant activation of p21-activated kinase 1 (PAK1) is associated with tumor progression,

making it a promising target for anti-cancer drug discovery.[5] 1H-indazole-3-carboxamide

derivatives have been identified as potent PAK1 inhibitors.[5]

Signaling Pathway for PAK1 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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